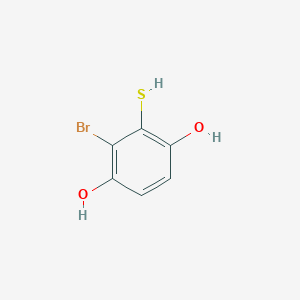

6-Bromo-2,5-dihydroxythiophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2,5-dihydroxythiophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Identification

The compound is synthesized through the reaction of sodium thiosulfate with 2-bromo-1,4-benzoquinone, followed by reduction to yield the thiophenol derivative. The structural identification is confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Toxicological Studies

Nephrotoxicity

One of the primary applications of 6-bromo-2,5-dihydroxythiophenol is in nephrotoxicity studies. Research indicates that this compound can induce nephrotoxic effects in animal models. In a study involving Sprague-Dawley rats, administration of this compound resulted in increased blood urea nitrogen levels and histological changes indicative of kidney damage, similar to those observed with other nephrotoxic agents . The compound's toxicity appears to be linked to its quinone functionality, which may play a role in generating reactive thiols that contribute to nephrotoxicity .

Table 1: Toxicity Profile of this compound

| Compound | Dosage (mmol/kg) | Effect on Blood Urea Nitrogen | Histological Changes Observed |

|---|---|---|---|

| This compound | 0.35 | Increased | Yes |

| 2,5-Dihydroxythiophenol | 0.6 | Increased | Yes |

| 2-, 3-, and 4-Bromothiophenol | 0.2 - 0.8 | No effect | No |

Medicinal Chemistry

Potential Therapeutic Applications

While primarily studied for its toxicological effects, the unique chemical structure of this compound suggests potential therapeutic applications. Its reactivity profile may be leveraged in drug design, particularly for compounds targeting specific biological pathways or as intermediates in synthesizing more complex molecules.

Case Study: Reactive Thiols

A significant aspect of the research surrounding this compound involves its role as a metabolite of nephrotoxic agents like 2-bromohydroquinone-glutathione conjugates. Understanding how these reactive thiols form can provide insights into developing antidotes or protective agents against nephrotoxicity .

Environmental and Analytical Chemistry

Analytical Applications

this compound can serve as a reference compound in analytical chemistry for studying thiol reactivity and the behavior of thiophenols in biological systems. Its synthesis and characterization are crucial for developing methods to detect similar compounds in environmental samples.

Eigenschaften

CAS-Nummer |

116333-48-3 |

|---|---|

Molekularformel |

C6H5BrO2S |

Molekulargewicht |

221.07 g/mol |

IUPAC-Name |

2-bromo-3-sulfanylbenzene-1,4-diol |

InChI |

InChI=1S/C6H5BrO2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |

InChI-Schlüssel |

SVHPPUKUWCKOTM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1O)S)Br)O |

Kanonische SMILES |

C1=CC(=C(C(=C1O)S)Br)O |

Key on ui other cas no. |

116333-48-3 |

Synonyme |

1-bromo-2,5-dihydroxy-6-thiobenzene 1-thio-6-bromo-2,5-dihydroxybenzene 6-bromo-2,5-dihydroxythiophenol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.